2,2,2-trichloro-N-(hydroxymethyl)acetamide
Overview
Description
2,2,2-Trichloro-N-(hydroxymethyl)acetamide is an organic compound with the molecular formula C3H4Cl3NO2. It is characterized by the presence of three chlorine atoms attached to a carbon atom, an acetamide group, and a hydroxymethyl group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(hydroxymethyl)acetamide typically involves the reaction of trichloroacetonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CCl3CN+CH2O+NH3→CCl3CONHCH2OH
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(hydroxymethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with fewer chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,2,2-trichloro-N-(carboxymethyl)acetamide.
Reduction: Formation of partially dechlorinated derivatives.
Substitution: Formation of N-(hydroxymethyl)acetamide derivatives with various substituents.
Scientific Research Applications
2,2,2-Trichloro-N-(hydroxymethyl)acetamide has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(hydroxymethyl)acetamide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The trichloromethyl group is particularly reactive and can participate in electrophilic reactions, while the hydroxymethyl group can form hydrogen bonds and enhance solubility.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroacetamide: Lacks the hydroxymethyl group, making it less soluble in water.
N-(Hydroxymethyl)acetamide: Lacks the trichloromethyl group, resulting in different reactivity and applications.
2,2-Dichloro-N-(hydroxymethyl)acetamide: Contains fewer chlorine atoms, leading to different chemical properties.
Uniqueness
2,2,2-Trichloro-N-(hydroxymethyl)acetamide is unique due to the presence of both trichloromethyl and hydroxymethyl groups, which confer distinct reactivity and solubility properties. This combination makes it a valuable compound in various chemical and industrial processes.
Properties
IUPAC Name |
2,2,2-trichloro-N-(hydroxymethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3NO2/c4-3(5,6)2(9)7-1-8/h8H,1H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGDOWDNOPBCRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452554 | |
Record name | 2,2,2-Trichloro-N-(hydroxymethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34891-76-4 | |
Record name | 2,2,2-Trichloro-N-(hydroxymethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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